N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-benzoylthiophene intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amidation, to introduce the phenylthio and propanamide groups.
Preparation of 5-benzoylthiophene: This can be achieved through the Friedel-Crafts acylation of thiophene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Alkylation: The 5-benzoylthiophene is then alkylated using an appropriate alkylating agent to introduce the benzyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with 3-(phenylthio)propanoic acid or its derivatives under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and the phenylthio group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The benzoyl and phenylthio groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)butanamide: Similar structure with a butanamide group instead of a propanamide group.
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)acetamide: Similar structure with an acetamide group instead of a propanamide group.
Uniqueness
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoyl and phenylthio groups in conjunction with the propanamide moiety allows for versatile interactions in various chemical and biological environments, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S2/c23-20(13-14-25-17-9-5-2-6-10-17)22-15-18-11-12-19(26-18)21(24)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKHUMUPMEUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.